Cas no 112894-45-8 (5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a partially hydrogenated naphthalene core, offering a balance of aromatic and aliphatic properties. Its structure provides versatility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The sulfonamide functional group enhances reactivity, facilitating further derivatization, while the tetrahydronaphthalene moiety contributes to improved solubility and stability compared to fully aromatic analogs. This compound is valued for its potential in medicinal chemistry, where it may serve as a scaffold for biologically active molecules. Its synthetic utility and structural features make it a useful building block for research and industrial applications requiring tailored sulfonamide derivatives.
5,6,7,8-tetrahydronaphthalene-2-sulfonamide structure
112894-45-8 structure
Product Name:5,6,7,8-tetrahydronaphthalene-2-sulfonamide
CAS No:112894-45-8
MF:C10H13NO2S
MW:211.28072142601
MDL:MFCD09739943
CID:2609673
PubChem ID:8317969
Update Time:2025-11-01

5,6,7,8-tetrahydronaphthalene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-tetrahydronaphthalene-2-sulfonamide
    • SCHEMBL8879406
    • 112894-45-8
    • AKOS000147038
    • CHEMBL275919
    • 5,6,7,8-tetrahydro-2-naphthalenesulfonamide
    • Z45415656
    • F2158-2252
    • CCG-355647
    • CS-0243947
    • DTXCID10379971
    • EN300-27003
    • MEA89445
    • NDQUBPLFXGTFFG-UHFFFAOYSA-N
    • G24741
    • DTXSID60429137
    • MDL: MFCD09739943
    • Inchi: 1S/C10H13NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,11,12,13)
    • InChI Key: NDQUBPLFXGTFFG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)CCCC2)(N)(=O)=O

Computed Properties

  • Exact Mass: 211.06669983Da
  • Monoisotopic Mass: 211.06669983Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 135-137 °C
  • Boiling Point: 393.5±52.0 °C at 760 mmHg
  • Flash Point: 191.8±30.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

5,6,7,8-tetrahydronaphthalene-2-sulfonamide Security Information

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5,6,7,8-tetrahydronaphthalene-2-sulfonamide Related Literature

Additional information on 5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Introduction to 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide (CAS No. 112894-45-8)

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide, also known by its CAS number 112894-45-8, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of tetrahydronaphthalene, a bicyclic aromatic structure that has gained considerable attention due to its potential therapeutic applications. The sulfonamide functional group attached to the tetrahydronaphthalene ring imparts unique chemical and biological properties, making it a valuable candidate for various research and development activities.

The chemical structure of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide consists of a tetrahydronaphthalene core with a sulfonamide group at the 2-position. The tetrahydronaphthalene moiety is a six-membered ring fused with a five-membered ring, providing a rigid and planar structure. The sulfonamide group (-SO2NH2) is an important functional group in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. This combination of structural features makes 5,6,7,8-tetrahydronaphthalene-2-sulfonamide an interesting molecule for drug discovery and development.

In recent years, 5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential as a therapeutic agent. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play crucial roles in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide to modulate these cytokines makes it a promising candidate for the treatment of inflammatory conditions.

Beyond its anti-inflammatory effects, 5,6,7,8-tetrahydronaphthalene-2-sulfonamide has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways. For instance, it has been shown to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in cancer cells. By interfering with this pathway, 5,6,7,8-tetrahydronaphthalene-2-sulfonamide can promote cell death and prevent tumor growth. These findings suggest that this compound may have therapeutic potential in cancer treatment.

The pharmacokinetic properties of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide have also been studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time. Additionally, the compound has demonstrated low toxicity in preclinical safety assessments, further supporting its potential for clinical development.

In addition to its therapeutic applications, 5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been used as a tool compound in chemical biology research. Its unique chemical structure and biological activity make it a valuable probe for studying protein-protein interactions and signaling pathways. Researchers have utilized this compound to gain insights into the mechanisms underlying various cellular processes and diseases. For example, it has been used to investigate the role of specific enzymes in inflammation and cancer progression.

The synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been optimized to improve yield and purity. Various synthetic routes have been developed to access this compound efficiently. One common approach involves the sulfonation of tetrahydronaphthalene followed by amide formation using ammonia or primary amines. These synthetic methods have been refined to ensure high yields and minimal side products, making it feasible to produce large quantities of the compound for research and development purposes.

In conclusion, 5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS No. 112894-45-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anticancer properties make it an attractive candidate for drug discovery and development. The favorable pharmacokinetic profile and low toxicity further support its clinical potential. As research in this area continues to advance, 5,6,7,8-tetrahydronaphthalene-2-sulfonamide is likely to play an increasingly important role in the development of new therapeutic agents.

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